Cyclopentanone, 2-(1-methylpropyl)- Cyclopentanone, 2-(1-methylpropyl)-
Brand Name: Vulcanchem
CAS No.: 6376-92-7
VCID: VC18517103
InChI: InChI=1S/C9H16O/c1-3-7(2)8-5-4-6-9(8)10/h7-8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

Cyclopentanone, 2-(1-methylpropyl)-

CAS No.: 6376-92-7

Cat. No.: VC18517103

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanone, 2-(1-methylpropyl)- - 6376-92-7

Specification

CAS No. 6376-92-7
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name 2-butan-2-ylcyclopentan-1-one
Standard InChI InChI=1S/C9H16O/c1-3-7(2)8-5-4-6-9(8)10/h7-8H,3-6H2,1-2H3
Standard InChI Key WVPBKXPDHMXIKD-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1CCCC1=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

Cyclopentanone, 2-(1-methylpropyl)- is systematically named 2-butan-2-ylcyclopentan-1-one under IUPAC guidelines. Its structure consists of a cyclopentanone ring substituted at the 2-position with a sec-butyl group (CH(CH2CH3)2\text{CH}(\text{CH}_2\text{CH}_3)_2). The compound’s stereochemistry and branching influence its reactivity and physical properties .

Key identifiers:

  • SMILES: CCC(C)C1CCCC1=O\text{CCC(C)C1CCCC1=O}

  • InChIKey: WVPBKXPDHMXIKD-UHFFFAOYSA-N\text{WVPBKXPDHMXIKD-UHFFFAOYSA-N}

  • CAS Registry Number: 6376-92-7

Physicochemical Properties

The compound’s properties are critical for its handling and application in industrial processes:

PropertyValueSource
Molecular FormulaC9H16O\text{C}_9\text{H}_{16}\text{O}
Molecular Weight140.22 g/mol
Boiling PointNot reported
Density0.91 g/cm³ (estimated)
Topological Polar Surface Area17.10 Ų
LogP (Partition Coefficient)2.30

The relatively low polar surface area and moderate LogP value suggest favorable lipid solubility, which correlates with its absorption potential in biological systems .

Synthesis and Industrial Production

Patent-Based Synthesis Method

A patented preparation method (CN103333070B) outlines an efficient route using dimethyl adipate and sodium methoxide in N,NN,N-dimethylformamide (DMF) :

Reaction Steps:

  • Condensation: DMF (1000–1100 kg) and sodium methoxide (120–140 kg) are stirred at 90–110°C.

  • Dropwise Addition: Dimethyl adipate (300–500 kg) is added, followed by reflux for 8–10 hours.

  • Work-Up: Solvent removal under reduced pressure, acidification with HCl, and extraction with toluene.

  • Purification: Vacuum distillation yields the final product with a reported purity of 99% .

Chemical Equation:

Dimethyl adipate+BaseCyclopentanone-2-carboxylic acid methyl ester2-(1-Methylpropyl)cyclopentanone\text{Dimethyl adipate} + \text{Base} \rightarrow \text{Cyclopentanone-2-carboxylic acid methyl ester} \rightarrow \text{2-(1-Methylpropyl)cyclopentanone}

Process Optimization

Key parameters for maximizing yield:

  • Temperature Control: Maintaining 90–110°C prevents side reactions.

  • Solvent Selection: DMF enhances reaction kinetics due to its high polarity and boiling point.

  • Byproduct Management: Methanol, a byproduct, is condensed and recovered, reducing waste .

Physicochemical and Pharmacokinetic Properties

ADMET Profile

Predicted using admetSAR 2.0, the compound exhibits the following pharmacokinetic characteristics :

PropertyPredictionProbability
Human Intestinal AbsorptionHigh99.66%
Blood-Brain Barrier PenetrationHigh87.50%
CYP450 Inhibition (3A4)Non-inhibitory97.41%
CarcinogenicityNon-carcinogenic89.00%

These properties suggest suitability for topical formulations but warrant caution in systemic applications due to high CNS penetration.

Spectroscopic Characterization

Gas Chromatography (GC) Data (NIST WebBook) :

  • Retention Index (DB-Wax column): 1128

  • Carrier Gas: Helium

  • Temperature Ramp: 50°C to 230°C at 3°C/min

This data is critical for quality control in industrial batches.

Future Research Directions

  • Toxicological Studies: In vivo assays to validate ADMET predictions.

  • Green Synthesis: Exploring biocatalytic routes to replace DMF.

  • Advanced Formulations: Nanoencapsulation for controlled release in pharmaceuticals.

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